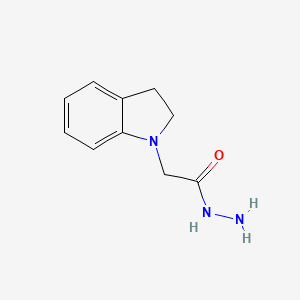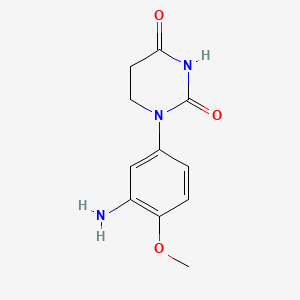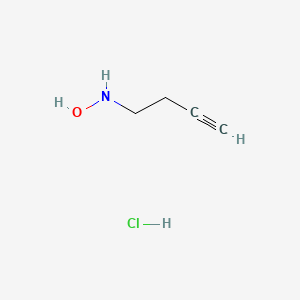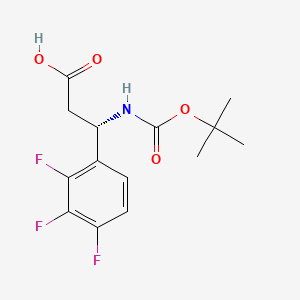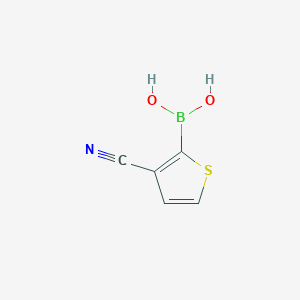
(3-Cyanothiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid group and a cyano group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene (such as 3-bromo-2-cyanothiophene) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyanothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution of the cyano group.
Applications De Recherche Scientifique
(3-Cyanothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Employed in the design of sensors for detecting various analytes, including sugars and other biomolecules.
Mécanisme D'action
The mechanism of action of (3-Cyanothiophen-2-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In medicinal chemistry, the cyano and boronic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Cyanophenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2-Thiophenyl)boronic acid: Lacks the cyano group, making it less reactive in certain applications.
(3-Bromothiophen-2-yl)boronic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and applications.
Uniqueness
(3-Cyanothiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C5H4BNO2S |
|---|---|
Poids moléculaire |
152.97 g/mol |
Nom IUPAC |
(3-cyanothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
Clé InChI |
RBJWBXOJRHBDRO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CS1)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


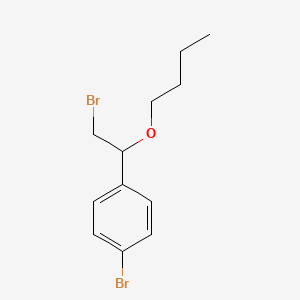
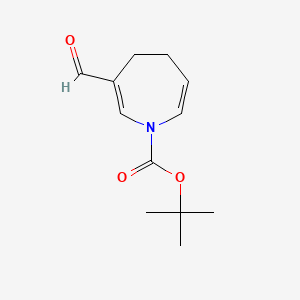

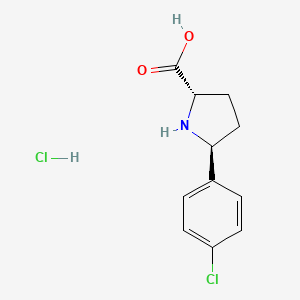
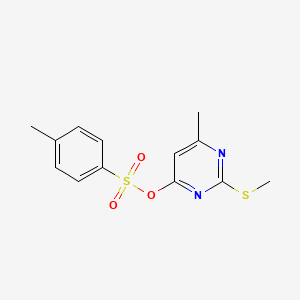
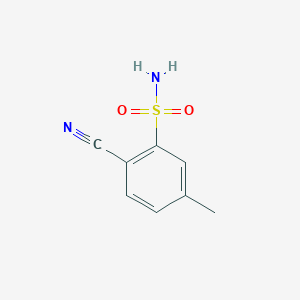
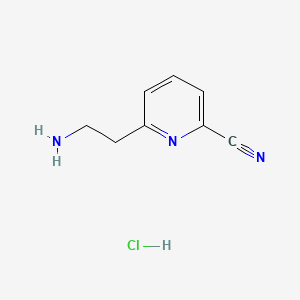
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
